

Navigating Unforeseen Outcomes with TIM-063: A Technical Support Guide

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Compound of Interest			
Compound Name:	TIM-063		
Cat. No.:	B12406557	Get Quote	

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **TIM-063** in their experiments. The following information is designed to help interpret unexpected results and provide actionable steps to identify the root cause of experimental discrepancies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **TIM-063**?

TIM-063 was initially developed as an ATP-competitive inhibitor for Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It functions by binding to the active state of CaMKK, thereby preventing the phosphorylation and activation of its downstream targets, which include CaMKI, CaMKIV, protein kinase B/Akt, and 5'AMP-activated protein kinase.[1] However, subsequent research has revealed that **TIM-063** also interacts with other protein kinases.[2]

Q2: Are there known off-target effects for **TIM-063**?

Yes, chemical proteomics studies using **TIM-063**-immobilized sepharose beads have identified AP2-associated protein kinase 1 (AAK1) and ERK2 as potential off-target kinases.[2] **TIM-063** has been shown to interact with the catalytic domain of AAK1 and inhibit its activity, albeit with a lower potency compared to its inhibition of CaMKK isoforms.[3][4]

Troubleshooting Unexpected Experimental Results



Scenario 1: Incomplete or weaker than expected inhibition of a known CaMKK downstream target.

Question: I am using **TIM-063** to inhibit CaMKK, but I am observing only partial or weak inhibition of my target of interest, which is a known downstream substrate of CaMKK. What could be the reason for this?

Possible Explanations and Troubleshooting Steps:

- Conformation-Dependent Inhibition: The inhibitory action of TIM-063 on CaMKK is
 dependent on the kinase being in its active, Ca2+/CaM-bound conformation.[1] If the
 intracellular Ca2+ concentration is insufficient to maintain CaMKK in an active state, TIM-063
 will not bind effectively, leading to reduced inhibition.
 - Troubleshooting Protocol:
 - Verify Ca2+ Levels: Ensure that your experimental buffer contains an adequate concentration of Ca2+ (typically in the low micromolar range) to induce the active conformation of CaMKK.
 - Use a Ca2+ Ionophore: As a positive control, consider treating cells with a Ca2+ ionophore like ionomycin to artificially increase intracellular Ca2+ levels and promote CaMKK activation prior to or concurrently with **TIM-063** treatment.
 - EGTA Control: Conversely, use a Ca2+ chelator like EGTA as a negative control. The
 presence of excess EGTA should prevent TIM-063 from binding to CaMKKα, leading to
 a complete loss of inhibition.[1]
- Inhibitor Concentration: The reported IC50 values for TIM-063 against CaMKK isoforms are
 in the sub-micromolar range. However, the effective concentration in your specific cell type or
 experimental system might be different.
 - Troubleshooting Protocol:
 - Dose-Response Curve: Perform a dose-response experiment with a range of TIM-063
 concentrations to determine the optimal inhibitory concentration for your system.



■ Cell Permeability: While a derivative of **TIM-063**, TIM-098a, has been shown to be cell-permeable, you may need to verify the uptake of **TIM-063** in your specific cell line.[3][4]

Scenario 2: Observation of cellular effects that are inconsistent with CaMKK inhibition alone.

Question: I am observing a phenotype in my experiment that cannot be solely attributed to the inhibition of the CaMKK pathway. Could **TIM-063** be affecting other signaling pathways?

Possible Explanations and Troubleshooting Steps:

- Off-Target Inhibition of AAK1: **TIM-063** is a known inhibitor of AAK1, a kinase involved in clathrin-mediated endocytosis.[2][3][4] The observed phenotype might be a consequence of AAK1 inhibition.
 - Troubleshooting Protocol:
 - Use a More Selective AAK1 Inhibitor: To confirm if the observed effect is due to AAK1 inhibition, consider using a more potent and selective AAK1 inhibitor, such as TIM-098a, which has been developed from TIM-063 but does not inhibit CaMKK.[3][4]
 - siRNA Knockdown: Alternatively, use siRNA to specifically knockdown AAK1 expression and observe if this phenocopies the effects seen with TIM-063 treatment.
 - Rescue Experiment: If possible, perform a rescue experiment by overexpressing a TIM 063-resistant mutant of AAK1 to see if it reverses the observed phenotype.

Quantitative Data Summary

The following table summarizes the reported IC50 values for **TIM-063** and its derivative, TIM-098a, against their primary targets. This data is crucial for designing experiments with appropriate inhibitor concentrations and for interpreting results related to inhibitor specificity.



Compound	Target Kinase	IC50 (μM)	Reference
TIM-063	CaMKKα/1	0.63	[2]
TIM-063	СаМККβ/2	0.96	[2]
TIM-063	AAK1	8.51	[3][4]
TIM-098a	AAK1	0.24	[3][4]
TIM-098a	CaMKKα/1	No Inhibition	[3][4]
TIM-098a	СаМККβ/2	No Inhibition	[3][4]

Experimental Protocols

Protocol 1: Kinobeads Pulldown Assay to Identify TIM-063 Interacting Kinases

This protocol is adapted from studies that successfully identified off-target kinases for **TIM-063**. [2][4]

Objective: To identify proteins from cell or tissue extracts that interact with TIM-063.

Materials:

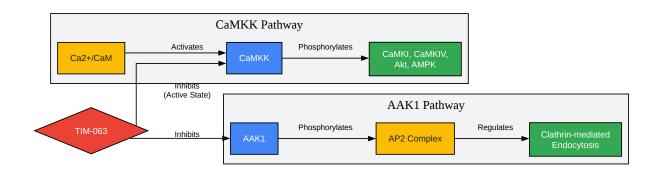
- TIM-063-immobilized sepharose (TIM-127-sepharose)
- Control sepharose beads (without immobilized TIM-063)
- Cell or tissue lysate
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
- Elution buffer (Wash buffer containing 100 μM TIM-063)
- SDS-PAGE gels and immunoblotting reagents
- Antibodies against candidate interacting proteins (e.g., CaMKK, AAK1, ERK2)



Procedure:

- Lysate Preparation: Prepare cell or tissue lysates using a suitable lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.
- Bead Incubation: Incubate the clarified lysate with TIM-127-sepharose and control sepharose beads for 2-4 hours at 4°C with gentle rotation.
- Washing: Pellet the beads by centrifugation and wash them extensively (at least 3-5 times)
 with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins by incubating the beads with elution buffer containing free **TIM-063** for 30 minutes at room temperature.
- Analysis: Analyze the eluted proteins by SDS-PAGE and immunoblotting using antibodies
 against suspected target and off-target kinases. Alternatively, the eluate can be subjected to
 mass spectrometry for unbiased identification of interacting proteins.

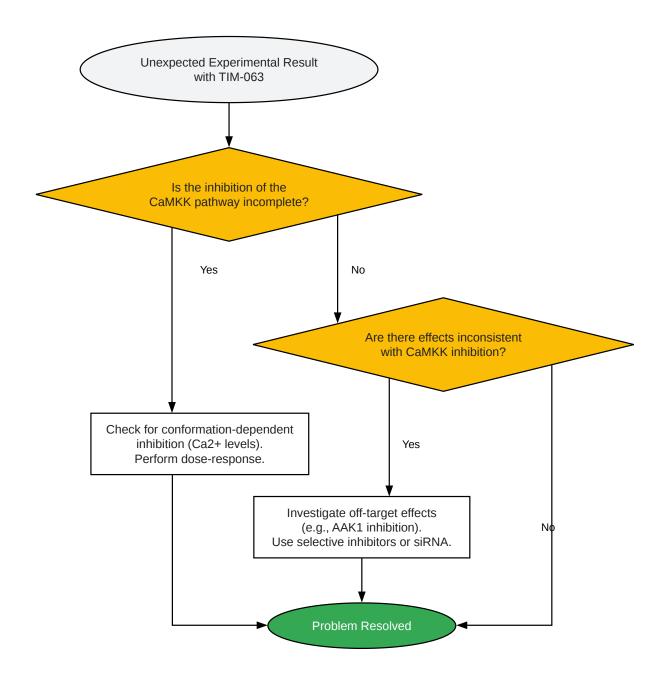
Visualizations



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Caption: Signaling pathways inhibited by TIM-063.

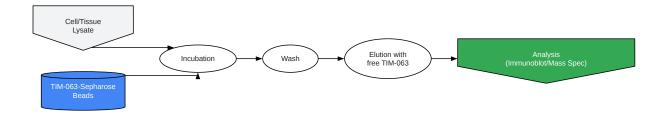




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Caption: Troubleshooting logic for unexpected TIM-063 results.





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Caption: Experimental workflow for Kinobeads pulldown assay.

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